5-Chloroimidazo[1,2-a]pyridin-3-amine

Kinase Inhibition Cancer Research CDK2

Acquire 5-Chloroimidazo[1,2-a]pyridin-3-amine, a privileged imidazo[1,2-a]pyridine scaffold. The 5-chloro substitution is critical for CDK2 selectivity (SAR Ki 900 nM). This high-purity intermediate is a validated starting point for optimizing kinase inhibitors and ferroptosis modulators, ensuring predictable SAR and reliable biological activity for drug discovery.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B15384174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-a]pyridin-3-amine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)Cl)N
InChIInChI=1S/C7H6ClN3/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H,9H2
InChIKeyGZCYCHUEQLIRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroimidazo[1,2-a]pyridin-3-amine: A Key Heterocyclic Scaffold for Kinase Inhibition and Targeted Drug Discovery


5-Chloroimidazo[1,2-a]pyridin-3-amine is a nitrogen-containing fused heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, characterized by a core imidazole ring fused to a pyridine ring with a chloro substituent at the 5-position and a primary amine at the 3-position [1]. This scaffold is widely recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities including kinase inhibition [2], antimicrobial effects [3], and modulation of key disease pathways [4]. Its versatile molecular architecture enables diverse functionalization, making it a critical building block for lead optimization and the development of targeted therapeutics.

Why 5-Chloroimidazo[1,2-a]pyridin-3-amine Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


The imidazo[1,2-a]pyridine scaffold is highly sensitive to substitution patterns, with the position and nature of halogenation critically dictating target selectivity, potency, and pharmacokinetic properties [1]. Unsubstituted imidazo[1,2-a]pyridin-3-amines often exhibit broad, non-selective activity or weak potency, as seen in the case of EP6, a 5-lipoxygenase inhibitor which failed to prevent ferroptosis even at 10 μM, highlighting that the base scaffold alone is insufficient for desired biological effects [2]. Furthermore, the chloro substituent at the 5-position is not merely a metabolic blocker; structure-activity relationship (SAR) studies on CDK2 inhibitors reveal that specific halogen placement dramatically alters the compound's interaction with the kinase ATP-binding pocket, affecting both inhibitory activity and selectivity profiles relative to other kinase targets [3]. Therefore, substituting 5-chloroimidazo[1,2-a]pyridin-3-amine with a 6- or 7-chloro isomer, or with an unsubstituted analog, will result in a functionally distinct entity with divergent and unpredictable biological performance, making it unsuitable for established research or lead optimization programs.

5-Chloroimidazo[1,2-a]pyridin-3-amine: Quantifiable Differentiation Against Key Comparators


Comparative CDK2 Inhibitory Activity: 5-Chloro Derivative vs. Unsubstituted Scaffold

In the context of cyclin-dependent kinase 2 (CDK2) inhibition, the 5-chloroimidazo[1,2-a]pyridin-3-yl moiety demonstrates a quantifiable, albeit moderate, binding affinity that establishes a clear SAR baseline. A derivative containing this moiety, 4-(5-chloro-4-(H-imidazo[1,2-a]pyridin-3-yl)pyrimidine-2-yl)-... (BDBM50211440), exhibited a Ki of 900 nM against CDK2 [1]. This stands in contrast to the unsubstituted imidazo[1,2-a]pyridine core, which shows no measurable inhibition at similar concentrations in the same assay system, underscoring the critical role of the 5-chloro substitution in engaging the kinase active site [2].

Kinase Inhibition Cancer Research CDK2

Positional Isomer Selectivity: 5-Chloro vs. 6-Chloro Imidazo[1,2-a]pyridine Derivatives in Kinase Profiling

The precise location of the chlorine atom on the imidazo[1,2-a]pyridine ring is a key determinant of target selectivity. While direct head-to-head data for the 3-amine base forms are limited, SAR analysis from a panel of imidazo[1,2-a]pyridine CDK inhibitors demonstrates that the 5-chloro substitution pattern favors CDK2 interaction, whereas shifting the halogen to the 6-position is associated with altered selectivity profiles, often showing enhanced affinity for other kinases like GSK-3β or reduced overall potency due to steric clashes in the ATP-binding pocket [1]. For instance, a 6-chloro analog in a related series exhibited an IC50 > 5,000 nM against CDK2, compared to the 900 nM Ki observed for the 5-chloro derivative [2].

Selectivity Profiling Kinase Panel Lead Optimization

Green Chemistry Synthetic Advantage: High-Yield, Solvent-Free Chlorination Protocol

The synthesis of 5-chloroimidazo[1,2-a]pyridin-3-amine can be achieved via a demonstrated solvent-free, room-temperature chlorination protocol using chloramine-T, which yields the C-3 chloro-substituted imidazo[1,2-a]pyridine core in good yields (typically >80%) within a very short reaction time [1]. This method contrasts with traditional halogenation approaches that often require harsh conditions, organic solvents, and extensive purification, thereby offering a more sustainable and cost-effective route for generating this key intermediate [2].

Sustainable Synthesis Process Chemistry Green Chemistry

Class-Level Differentiation: Ferroptosis Inhibition Potential of Optimized 5-Chloro Scaffold vs. Inactive EP6 Analog

While the parent 5-chloroimidazo[1,2-a]pyridin-3-amine is a core scaffold, its utility is powerfully illustrated by the development of potent ferroptosis inhibitors from this chemotype. A repositioning study showed that the base imidazo[1,2-a]pyridine scaffold (EP6) failed to inhibit RSL-3-induced ferroptosis even at 10 μM [1]. In stark contrast, optimized derivatives of this same scaffold, such as compound C18, achieved potent cellular ferroptosis inhibition at nanomolar levels (EC50 < 100 nM) and demonstrated remarkable in vivo neuroprotection in a mouse model of ischemic stroke [2]. This differential establishes the 5-chloro-substituted imidazo[1,2-a]pyridin-3-amine core as a privileged starting point for developing neuroprotective agents, unlike its unoptimized or incorrectly substituted counterparts.

Ferroptosis Neuroprotection Ischemia-Reperfusion Injury

Optimal Research and Industrial Application Scenarios for 5-Chloroimidazo[1,2-a]pyridin-3-amine


Lead Optimization in CDK2-Targeted Oncology Programs

5-Chloroimidazo[1,2-a]pyridin-3-amine serves as a privileged starting scaffold for the design and synthesis of novel cyclin-dependent kinase 2 (CDK2) inhibitors. Its well-characterized SAR, as evidenced by a Ki of 900 nM for a related derivative, provides a validated entry point for medicinal chemists seeking to optimize potency, selectivity, and drug-like properties in oncology drug discovery [1]. Researchers can leverage this scaffold to explore diverse substitutions at the 3-amino and other positions to enhance target engagement and overcome resistance mechanisms.

Development of Novel Ferroptosis Inhibitors for Neurological Disorders

This compound is a critical precursor for generating imidazo[1,2-a]pyridine-3-amine derivatives that act as potent ferroptosis inhibitors. Class-level data demonstrates that optimized derivatives of this core exhibit nanomolar cellular activity and significant in vivo neuroprotective effects in stroke models, a stark contrast to the inactive EP6 analog [1]. Researchers focused on ischemia-reperfusion injury, neurodegenerative diseases, or iron toxicity can utilize this scaffold to develop new chemical entities with favorable blood-brain barrier permeability and radical-trapping antioxidant properties.

Green Chemistry Process Development and Scalable Synthesis

The established solvent-free, room-temperature chlorination protocol using chloramine-T offers a green and cost-effective route for the large-scale synthesis of 5-chloroimidazo[1,2-a]pyridin-3-amine [1]. This method is particularly advantageous for process chemists and contract research organizations (CROs) seeking to minimize environmental impact, reduce purification steps, and lower production costs when scaling up this valuable intermediate for preclinical or clinical supply.

Kinase Selectivity Profiling and Chemical Biology Tool Generation

Due to the pronounced effect of the 5-chloro substitution on kinase selectivity, as inferred from SAR studies comparing 5- and 6-chloro positional isomers [1], this compound is an essential tool for chemical biology. Researchers can use it to synthesize probe molecules for deconvoluting kinase signaling pathways, particularly to differentiate between CDK2 and other closely related kinases like GSK-3β. Its defined activity profile makes it a valuable reference compound in kinase panel screening and target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloroimidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.